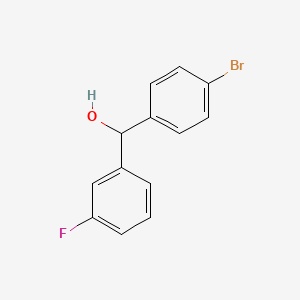
(4-Bromophenyl)(3-fluorophenyl)methanol
Overview
Description
“(4-Bromophenyl)(3-fluorophenyl)methanol” is a chemical compound with the CAS Number: 944645-38-9 and a molecular weight of 281.12 . It has a linear formula of C13H10BrFO . The IUPAC name for this compound is (4-bromophenyl) (3-fluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “(4-Bromophenyl)(3-fluorophenyl)methanol” is 1S/C13H10BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Bromophenyl)(3-fluorophenyl)methanol” has a molecular weight of 281.12 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Proton Exchange Membranes for Fuel Cell Applications
New monomers containing pendent methoxyphenyl groups were synthesized, leading to the development of copoly(arylene ether sulfone)s. These copolymers were then converted into side chain-type sulfonated copolymers with high proton conductivities and low methanol permeabilities, indicating potential as proton exchange membranes in fuel cell applications. The balance between proton conductivity and water swelling in these materials suggests they possess the requisite properties for effective use in fuel cells (Wang et al., 2012).
Organic Synthesis and Chemical Properties
(4-Bromophenyl)(3-fluorophenyl)methanol has been used in various organic syntheses, demonstrating its versatility in chemical reactions. For instance, it is prepared through palladium-catalyzed C-H halogenation reactions, offering advantages such as milder reaction conditions, higher yields, and better selectivity compared to traditional methods. This highlights its role in the synthesis of multi-substituted arenes, contributing to chemical diversity in organic synthesis (Sun et al., 2014).
Photophysical Studies and Fluorescent Materials
Fluorination of fluorophores, including compounds derived from (4-Bromophenyl)(3-fluorophenyl)methanol, can significantly enhance their photostability and improve spectroscopic properties. Such compounds have been synthesized and subjected to nucleophilic aromatic substitution reactions, yielding fluorinated benzophenones, xanthones, acridones, and thioxanthones. These fluorinated compounds are promising for the development of novel fluorophores with tunable absorption and emission spectra, demonstrating the chemical's contribution to advancements in fluorescent materials (Woydziak et al., 2012).
Theoretical Studies and Material Properties
Theoretical studies have been conducted on (RS)-(4-fluorophenyl)(pyridine-2yl)methanol, a related compound, using density functional theory (DFT). These studies include infrared spectroscopy and normal mode analysis, providing insights into the structure-activity relationship of the molecule. Such research underscores the potential of (4-Bromophenyl)(3-fluorophenyl)methanol and its derivatives in understanding and designing materials with specific optical and electronic properties (Trivedi, 2017).
Safety and Hazards
properties
IUPAC Name |
(4-bromophenyl)-(3-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEJGILJRSUTDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678849 | |
| Record name | (4-Bromophenyl)(3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944645-38-9 | |
| Record name | (4-Bromophenyl)(3-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



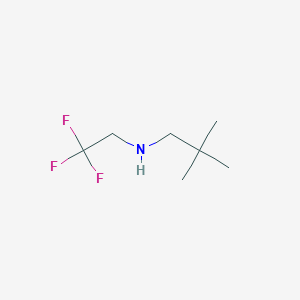
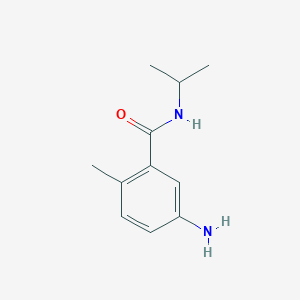
![8-Azabicyclo[5.2.0]nonane](/img/structure/B1522379.png)
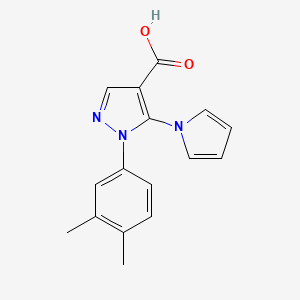
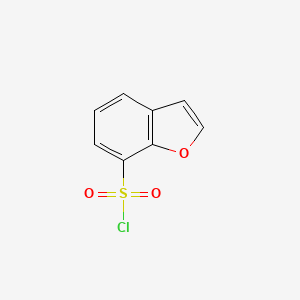

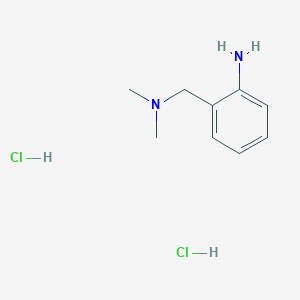
![Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate](/img/structure/B1522392.png)
![[6-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B1522394.png)

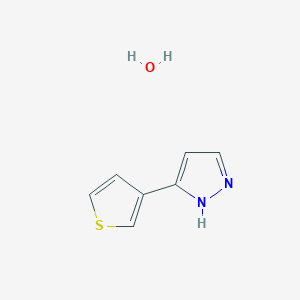
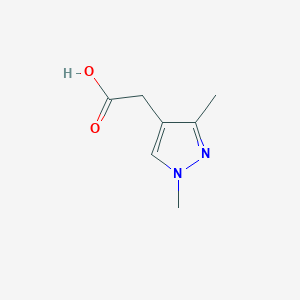

![N-Allyl-N-[2-(allyloxy)phenyl]propanamide](/img/structure/B1522399.png)